N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-14-13(8-18-9)11-4-2-3-5-12(11)15-19(16,17)10-6-7-10/h2-5,8,10,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBEDZTAUOXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides. For example:
This reaction is often used to form amide derivatives or alkylated sulfonamides.
2.2. Hydrolysis
Sulfonamides are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids:
This reaction is critical in understanding the compound’s stability in physiological environments.
2.3. Thiazole Ring Reactivity
The 2-methylthiazol-4-yl moiety can participate in:
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Electrophilic substitution : Substitution at the 4-position due to the activating effect of the methyl group.
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Cross-coupling reactions : Suzuki or Heck coupling to introduce additional functional groups .
3.1. Enzyme Inhibition
Sulfonamides like this compound often act as enzyme inhibitors by mimicking substrates or stabilizing transition states. For example:
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Glucokinase regulatory protein (GKRP) modulation : Sulfonamides may interfere with GKRP-GK interactions, affecting glucose metabolism .
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CTPS inhibition : CTP synthase inhibition has been observed in related sulfonamide derivatives, impacting nucleotide biosynthesis .
Table 2: Biological Activity of Related Sulfonamides
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Thiazole-sulfonamides | Trypanocidal enzymes | IC₅₀ = 0.42–0.80 μM | |
| Benzothiophene-sulfonamides | GKRP | IC₅₀ = 3.6 nM |
3.2. Structural Modifications
Derivatives of this compound can be synthesized by altering substituents on the thiazole or sulfonamide groups. For example:
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound has been studied for its ability to inhibit the enzyme cytidine triphosphate synthase 1 (CTPS1), which plays a crucial role in nucleotide synthesis and is often overexpressed in cancer cells. By inhibiting CTPS1, N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide may reduce the proliferation of T-cells and B-cells, which is beneficial in the context of certain cancers and autoimmune diseases .
Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods included MTT assays to assess cell viability and caspase-3 activation assays to measure apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 10 | Apoptosis induction |
| 6g | C6 | 15 | Apoptosis induction |
Immune Modulation
Therapeutic Potential
this compound has been identified as a potential immunomodulator. Its ability to modulate immune responses makes it valuable in treating conditions characterized by excessive immune activation, such as graft-versus-host disease (GVHD), systemic lupus erythematosus, and other inflammatory disorders .
Clinical Implications
The compound's application extends to enhancing recovery from vascular injuries and surgeries by reducing morbidity associated with neointima formation and restenosis. This is particularly relevant for patients undergoing procedures that may lead to excessive tissue proliferation .
Other Therapeutic Applications
Inflammatory Diseases
Research indicates that this compound can be beneficial in treating inflammatory skin diseases such as psoriasis and lichen planus. By inhibiting CTPS1, it may help manage the overactive immune responses characteristic of these conditions .
Combination Therapies
Studies suggest that this compound may be effective when used in combination with other therapeutic agents. This approach could enhance anticancer effects while reducing toxicity compared to monotherapy .
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. It has been observed to induce apoptosis in cancer cells by activating caspase-3 and inhibiting DNA synthesis . The compound’s ability to direct tumor cells towards the apoptotic pathway is a key aspect of its anticancer activity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest structural analogs from the evidence include cyclopropanesulfonamide derivatives with variations in the aromatic and heterocyclic substituents. Key differences and similarities are summarized in Table 1.
Table 1: Structural Comparison of Cyclopropanesulfonamide Derivatives
- Thiazole vs. Triazole/Imidazole Systems: The target compound’s thiazole moiety (C-S-C-N) contrasts with triazole (N-N-C-N) or imidazo-pyrrolo-pyridine systems in analogs.
- Aromatic Substituents : The 2-methylthiazole in the target compound may confer steric hindrance compared to the difluorophenyl () or ethyl groups (), affecting binding pocket interactions.
- Backbone Rigidity : Cyclopropane provides greater rigidity than cyclopentyl () or linear sulfonamide linkages (), possibly improving target selectivity .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s thiazole C-S-C stretching (~600–700 cm⁻¹) and sulfonamide S=O vibrations (~1150–1250 cm⁻¹) would differ from triazole-thiones (C=S at ~1247–1255 cm⁻¹; ) or amine derivatives (N-H stretches at ~3278–3414 cm⁻¹; ).
- NMR : The phenyl-thiazole protons in the target compound would show deshielding compared to cyclopentyl or imidazo-pyrrolo-pyridine protons in analogs ().
- MS Data : Molecular ion peaks (e.g., m/z 490 for vs. estimated m/z ~335 for the target compound) highlight differences in molecular weight due to substituent complexity.
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and studies focusing on its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety attached to a thiazole-containing phenyl group. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymatic pathways involved in cell proliferation.
- CTP Synthase Inhibition : The compound has been identified as an inhibitor of cytidine triphosphate synthase (CTPS), an enzyme crucial for nucleotide synthesis. Inhibition of CTPS can disrupt DNA and RNA synthesis, making it a target for cancer therapies .
- Targeting MAP Kinase Pathways : Research indicates that compounds similar to this compound may affect the MEK/ERK signaling pathway, which is often upregulated in various cancers .
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon carcinoma) | 0.5 | |
| M21 (Skin melanoma) | 0.7 | |
| MCF7 (Breast carcinoma) | 0.6 |
These values indicate potent activity, particularly in colon and breast cancer models.
Case Studies
- In Vivo Efficacy : In a xenograft model of chronic myelogenous leukemia (CML), similar thiazole-based compounds demonstrated complete tumor regression with minimal toxicity, suggesting that this compound may have comparable efficacy .
- Cell Cycle Disruption : The compound was shown to block cell cycle progression at the G2/M phase in treated cells, leading to apoptosis and cytotoxicity through disruption of microtubule dynamics .
Toxicity and Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, with a favorable therapeutic index observed in animal models .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols, such as coupling cyclopropanesulfonamide intermediates with thiazole-containing aryl groups, should be employed. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be rigorously controlled. For example, dichloromethane or dimethylformamide (DMF) can enhance solubility of intermediates, while NaIO₄-mediated oxidative steps may improve regioselectivity . Post-synthesis purification via column chromatography and characterization using LC-MS (e.g., retention time tR = 1.34 min) and <sup>1</sup>H NMR (e.g., δ = 2.52–2.60 ppm for cyclopropyl protons) are critical for verifying purity .
Q. What analytical techniques are recommended for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography is ideal for resolving the 3D conformation of the cyclopropane and thiazole moieties. For dynamic studies, use <sup>13</sup>C NMR to confirm the electronic environment of the sulfonamide group (e.g., chemical shifts near 170 ppm for carbonyl carbons). High-resolution mass spectrometry (HRMS) with ESI+ ionization (e.g., m/z = 542.2228 [M + H]<sup>+</sup>) ensures accurate molecular weight validation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies in solvents like DMSO or ethanol at temperatures ranging from -20°C to 25°C. Monitor degradation via HPLC over 30 days. The compound’s sulfonamide group may hydrolyze under acidic conditions, so pH-controlled environments (pH 6–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values may arise from assay-specific variables (e.g., cell line heterogeneity or incubation time). Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability assays) to cross-validate results. For example, if apoptosis induction is reported in one study but not replicated, perform flow cytometry with Annexin V/PI staining alongside caspase-3/7 activation assays .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer : Systematically modify substituents on the thiazole ring (e.g., replace 2-methyl with halogen groups) and cyclopropane sulfonamide moiety. Evaluate binding affinity changes using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For kinase inhibitors, compare inhibition profiles against a panel of 100+ kinases to identify off-target effects .
Q. What mechanistic pathways are implicated in the compound’s bioactivity, and how can they be experimentally validated?
- Methodological Answer : The compound may modulate oxidative stress pathways (e.g., Nrf2/ARE signaling) or induce apoptosis via mitochondrial depolarization. Use siRNA knockdown of target genes (e.g., KEAP1) in cell models to confirm pathway involvement. For cancer studies, combine in vitro assays (e.g., ROS detection with DCFH-DA) with xenograft models to assess tumor suppression in vivo .
Q. How can researchers address low solubility in aqueous buffers during in vitro experiments?
- Methodological Answer : Employ co-solvents like PEG-400 or cyclodextrin-based formulations. For cellular uptake studies, use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via confocal microscopy. Solubility parameters (LogP ≈ 3.5) can be optimized by introducing polar groups (e.g., hydroxyl or amine) without disrupting the pharmacophore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
